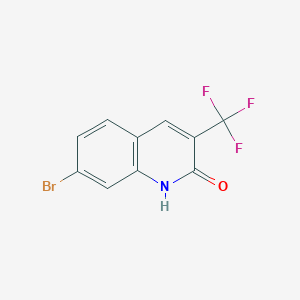

7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-3-(trifluoromethyl)-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3NO/c11-6-2-1-5-3-7(10(12,13)14)9(16)15-8(5)4-6/h1-4H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPKFONSJRBFAKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=O)C(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one

Executive Summary

7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one is a high-value heterocyclic building block characterized by a rare combination of electronic deficiency (induced by the 3-

This guide provides a comprehensive technical analysis of its structural properties, a validated synthetic protocol with regiochemical controls, and strategic derivatization pathways for medicinal chemistry campaigns.[1]

Structural Architecture & Physicochemical Profile[2][3]

Electronic & Steric Environment

The molecule features a quinolin-2(1H)-one core (carbostyril) decorated with two distinct functionalities that dictate its reactivity:

-

3-Trifluoromethyl (

): A strong electron-withdrawing group (EWG) that significantly lowers the electron density of the heterocyclic ring. This increases the acidity of the N-H proton and enhances metabolic stability by blocking the C3 position from oxidative metabolism. -

7-Bromine: A weak deactivating group that serves as an orthogonal handle for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

Tautomeric Equilibrium

In solution and solid states, the compound predominantly exists in the lactam (2-one) form rather than the lactim (2-hydroxy) form. The 3-

Physicochemical Data (Calculated)

| Property | Value | Implication |

| Molecular Formula | -- | |

| Molecular Weight | 292.05 g/mol | Fragment-based drug discovery (FBDD) compliant. |

| cLogP | ~3.2 | Moderate lipophilicity; good membrane permeability. |

| TPSA | ~29 | High potential for CNS penetration. |

| pKa (NH) | ~10.5 | Acidity enhanced by |

| Diagnostic singlet (relative to |

Validated Synthetic Protocol

Retrosynthetic Strategy

The most robust route to 3-trifluoromethylquinolin-2(1H)-ones is the modified Knorr Quinoline Synthesis , involving the condensation of an aniline with a trifluoroacetoacetate ester followed by acid-mediated cyclization.

Critical Regioselectivity Challenge: Cyclization of meta-substituted anilines (3-bromoaniline) can yield two regioisomers: the 7-bromo (para to NH) and the 5-bromo (ortho to NH) derivatives. Steric hindrance generally favors the 7-isomer, but separation is often required.

Experimental Workflow

Reagents: 3-Bromoaniline, Ethyl 4,4,4-trifluoroacetoacetate, Polyphosphoric Acid (PPA).[2]

Step 1: Formation of the Enamine/Amide Intermediate

-

Charge a round-bottom flask with 3-bromoaniline (1.0 equiv) and Ethyl 4,4,4-trifluoroacetoacetate (1.1 equiv).

-

Heat the neat mixture to 130°C for 2–4 hours.

-

Monitor by TLC/LCMS for the disappearance of aniline. A Dean-Stark trap can be used to remove ethanol, driving the equilibrium.

-

Isolate the intermediate (often an oil) or proceed directly to Step 2.

Step 2: Intramolecular Cyclization (SEAr)

-

Add Polyphosphoric Acid (PPA) (approx. 5–10 g per gram of substrate) to the intermediate.

-

Heat to 120–140°C with vigorous mechanical stirring. Note: The mixture will be viscous.

-

Reaction Time: 3–6 hours. Monitor consumption of the intermediate.[1]

-

Quench: Cool to ~60°C, then pour the reaction mixture slowly into crushed ice with stirring. The product will precipitate.[1]

Step 3: Purification (Isomer Separation)

-

Filter the crude precipitate and wash with water to remove acid.

-

Recrystallization: Dissolve in hot ethanol or acetic acid. The 7-bromo isomer is typically less soluble and crystallizes first.

-

Validation: Confirm regiochemistry via NOESY NMR (interaction between H-8 and H-1/NH confirms 7-substituent; interaction between H-4 and H-5 confirms 5-substituent).

Synthetic Pathway Diagram

Caption: Synthetic workflow for 7-bromo-3-(trifluoromethyl)quinolin-2(1H)-one via modified Knorr cyclization, highlighting the regioselective separation.

Reactivity & Derivatization Strategy

This scaffold is designed for "Late-Stage Diversification." The chemical stability of the quinolinone core allows it to survive harsh conditions before final functionalization.

C-7 Functionalization (Suzuki/Buchwald)

The 7-bromo position is highly activated for Pd-catalyzed cross-coupling due to the electron-deficient nature of the pyridine ring.

-

Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl systems (common in kinase inhibitors).

-

Buchwald-Hartwig: Amination to introduce solubilizing groups (e.g., morpholine, piperazine).

N-1 Alkylation

The lactam nitrogen is acidic (

-

Protocol:

or -

Selectivity: N-alkylation is generally favored over O-alkylation (lactim ether) under thermodynamic conditions, but O-alkylation can occur with "hard" electrophiles or silver salts.

C-4 Nucleophilic Substitution ( )

While less common, the C-4 position is activated by the adjacent

Derivatization Logic Diagram

Caption: Divergent synthesis map showing primary functionalization vectors for the scaffold.

Medicinal Chemistry Applications

Bioisosterism & Metabolic Stability

The 3-trifluoromethyl-2-quinolinone motif is often used as a bioisostere for coumarins or oxindoles.

-

Metabolic Block: The

group prevents metabolic oxidation at the C3 position, a common clearance pathway for quinolinones. -

Lipophilicity: The fluorine atoms increase lipophilicity (

vs methyl), improving blood-brain barrier (BBB) penetration for CNS targets.

Target Classes

-

KCNQ2/3 Potassium Channel Openers: Analogues of this scaffold are investigated for epilepsy and neuropathic pain. The 3-

group is critical for potency in the hydrophobic binding pocket. -

Type II Kinase Inhibitors: The lactam "head" can form hydrogen bonds with the hinge region (Glu/Asp residues), while the 7-aryl tail (added via Suzuki coupling) extends into the allosteric pocket.

-

Nuclear Receptors: Used in the design of Androgen Receptor (AR) modulators.

References

-

Knorr Quinoline Synthesis: Knorr, L. (1886).[3] Synthetische Versuche mit dem Acetessigester. Justus Liebigs Annalen der Chemie, 236(1-2), 69–115.[3] Link

-

Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Synthesis of 3-CF3-Quinolinones: Sloop, J. C. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. (Contextual reference for trifluoroacetyl condensation chemistry). Link

-

Regioselectivity in Quinoline Synthesis: BenchChem Technical Guide. An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Derivatives. (General principles of bromo-aniline cyclization). Link

-

Bioactivity of Quinolinones: Mahesh, Y. (2024).[4] Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies, 12(5), 144-149.[4] (Analogous scaffold bioactivity). Link

Sources

Pharmacological Potential of 3-Trifluoromethyl Quinolin-2-one Derivatives

This is an in-depth technical guide on the .

Technical Whitepaper | Medicinal Chemistry & Drug Design

Executive Summary

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, with the 3-trifluoromethyl quinolin-2-one (3-CF₃-2-quinolone) scaffold emerging as a privileged structure.[1] While quinolin-2-ones (carbostyrils) are well-established pharmacophores, the specific introduction of a trifluoromethyl group at the C3 position offers unique advantages: it blocks a primary metabolic hotspot (C3 oxidation), significantly enhances lipophilicity (

Chemical Rationale: The "Fluorine Effect" at C3

The C3 position of the quinolin-2-one ring is electronically amphoteric but metabolically vulnerable.[1] In non-fluorinated analogues, cytochrome P450 enzymes frequently hydroxylate this position, leading to rapid clearance.

Structural Advantages

-

Metabolic Blockade: The C-F bond energy (approx. 116 kcal/mol) renders the C3 position resistant to oxidative metabolism, extending the in vivo half-life (

).[1] -

Electronic Modulation: The strong electron-withdrawing nature of the -CF₃ group (

= 0.[1]54) reduces the electron density of the adjacent lactam amide, potentially increasing the acidity of the N-H proton and altering hydrogen-bonding capability with receptor pockets. -

Lipophilicity: The bulky, hydrophobic -CF₃ group enhances membrane permeability, facilitating intracellular target access (e.g., kinase domains).

Synthesis Strategies

Accessing the 3-trifluoromethyl isomer is synthetically more challenging than the 4-trifluoromethyl analogue (often accessible via Combes synthesis).[1] Two primary strategies dominate the field: Constructive Cyclization and Direct C-H Functionalization .

Pathway A: Constructive Cyclization (Knoevenagel/Cyclization)

This classical approach involves the condensation of 2-aminobenzaldehydes or 2-aminoacetophenones with fluorinated active methylene compounds.[1]

-

Reagents: 2-aminobenzaldehyde + Ethyl 4,4,4-trifluoroacetoacetate (or Ethyl 2-(trifluoromethyl)acrylate).[1]

-

Mechanism: Knoevenagel condensation followed by intramolecular nucleophilic attack of the amine on the ester carbonyl.

Pathway B: Direct C-H Trifluoromethylation

Recent advances (e.g., Organic Letters, 2022) have unlocked direct C-3 functionalization using radical or electrophilic trifluoromethylation reagents on the pre-formed quinolinone core.

-

Reagents: Quinolin-2-one + Langlois Reagent (

) or Togni’s Reagent.[1] -

Conditions: Oxidative radical conditions (e.g.,

, metal catalysis).

Synthesis Workflow Visualization

Figure 1: Comparison of Constructive Cyclization vs. Direct C-H Functionalization routes.

Pharmacological Profiles[1][2][3][4]

Anticancer Activity

The 3-CF₃ derivatives have shown promise as Kinase Inhibitors .[1] The scaffold mimics the adenine ring of ATP, allowing it to dock into the ATP-binding pocket of kinases such as Raf , MEK , and VEGFR .

-

Mechanism: The 3-CF₃ group occupies the hydrophobic "gatekeeper" pocket within the enzyme, improving selectivity over non-fluorinated analogues.

-

Data: Derivatives have demonstrated

values in the low micromolar range (1–10

Antimicrobial & Antifungal Activity

Substituted quinolin-2-ones are historic antimicrobials (related to fluoroquinolones).[1] The 3-CF₃ variants exhibit enhanced activity against Gram-positive bacteria.[1]

-

Target: DNA Gyrase / Topoisomerase IV inhibition.

-

Spectrum: High potency against S. aureus (MRSA) and C. albicans.

-

Advantage: The lipophilic nature assists in penetrating the thick peptidoglycan layer of Gram-positive organisms.[1]

Summary of Biological Data[5]

| Activity Class | Target / Cell Line | Key Structural Feature | |

| Anticancer | Raf Kinase / MCF-7 | 2.5 - 15.0 | 3-CF₃ fits hydrophobic pocket; N-H donor |

| Antibacterial | S. aureus (MRSA) | 4 - 32 | C3-CF₃ increases membrane permeability |

| Antifungal | C. albicans | 8 - 64 | Lipophilicity correlates with activity |

| Antioxidant | DPPH Radical | Moderate | N-H moiety acts as radical scavenger |

Structure-Activity Relationship (SAR)

The pharmacological efficacy relies on precise substitution patterns around the core.[1]

Figure 2: SAR map highlighting the functional role of specific positions on the scaffold.[1]

Experimental Protocols

Protocol A: Synthesis of 3-(Trifluoromethyl)quinolin-2(1H)-one

This protocol utilizes a modified Knoevenagel condensation approach.[1]

Reagents:

-

2-Aminobenzaldehyde (10 mmol)[1]

-

Ethyl 4,4,4-trifluoroacetoacetate (12 mmol)[2]

-

Piperidine (Catalytic amount, 5 mol%)

-

Ethanol (Absolute, 20 mL)

Step-by-Step Methodology:

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzaldehyde in ethanol.

-

Addition: Add Ethyl 4,4,4-trifluoroacetoacetate dropwise, followed by piperidine.

-

Reflux: Heat the mixture to reflux (

C) for 6–8 hours. Monitor via TLC (30% EtOAc/Hexane).[3][4] -

Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice (100 g) with stirring.

-

Isolation: The precipitate formed is filtered, washed with cold water (3 x 20 mL), and dried under vacuum.

-

Purification: Recrystallize from ethanol/water (9:1) to yield the target as off-white needles.[1]

-

Validation: Confirm structure via

F-NMR (Singlet around -63 ppm).

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine

-

Seeding: Seed MCF-7 cells (

cells/well) in 96-well plates and incubate for 24h. -

Treatment: Treat cells with the 3-CF₃ derivative at concentrations ranging from 0.1 to 100

M (dissolved in DMSO, final concentration <0.1%). -

Incubation: Incubate for 48h at

C, 5% -

MTT Addition: Add 20

L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h. -

Solubilization: Remove medium and add 150

L DMSO to dissolve formazan crystals. -

Measurement: Read absorbance at 570 nm. Calculate cell viability % relative to control.

Future Outlook

The 3-trifluoromethyl quinolin-2-one scaffold is currently under-exploited compared to its 4-CF₃ counterpart.[1] However, the "magic methyl" effect of the CF₃ group at position 3—combining metabolic stability with steric bulk—positions it as a prime candidate for fragment-based drug discovery (FBDD) . Future research should focus on:

-

C3-Difluoromethylation: Exploring the H-bond donor capacity of the

group at C3.[1] -

Hybrid Molecules: Linking the 3-CF₃-quinolinone core to azoles or coumarins to create multi-target ligands.[1]

References

-

Synthesis of Trifluoromethylated Quinolines: Title: Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes.[1][5] Source: Organic & Biomolecular Chemistry (RSC). URL:[Link]

-

Direct C-H Functionalization: Title: 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation.[1][6] Source: Organic Letters (ACS). URL:[Link][1]

-

Antimicrobial Potential: Title: Design and regioselective synthesis of trifluoromethylquinolone derivatives as potent antimicrobial agents.[7][8] Source: European Journal of Medicinal Chemistry (via PubMed).[9] URL:[Link]

-

Anticancer Activity of Quinoline Derivatives: Title: Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity.[10][8] Source: ChemMedChem (Wiley). URL:[Link][1]

-

General Pharmacology of Quinolines: Title: Recent update on antibacterial and antifungal activity of quinoline scaffolds.[11][8] Source: Archiv der Pharmazie.[11] URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 3. e-journal.unair.ac.id [e-journal.unair.ac.id]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design and regioselective synthesis of trifluoromethylquinolone derivatives as potent antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. sciencescholar.us [sciencescholar.us]

- 10. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fluorine Impact: Engineering Privileged Quinolinone Scaffolds

Executive Summary

The quinolinone scaffold represents a "privileged structure" in medicinal chemistry, serving as the backbone for blockbuster antibiotics (fluoroquinolones), emerging anticancer agents, and CNS modulators. However, the naked scaffold is metabolically vulnerable and often lacks the lipophilicity required for cellular permeability.

This guide analyzes the strategic incorporation of fluorine into the quinolinone core.[1][2] We move beyond simple structure-activity relationships (SAR) to explore the causality of fluorination: how the high electronegativity (4.0 Pauling), small van der Waals radius (1.47 Å), and C-F bond strength (approx. 116 kcal/mol) transform the pharmacokinetics and pharmacodynamics of these heterocycles.

The Fluorine Effect: Mechanistic Rationale

Before designing a synthesis, one must understand where and why to fluorinate.

Metabolic Blocking (The C-6 Imperative)

In non-fluorinated quinolinones, the C-6 position is the primary site of oxidative metabolism by Cytochrome P450 enzymes.

-

Mechanism: Replacing H with F at C-6 blocks this oxidation due to the strength of the C-F bond, significantly extending plasma half-life (

). -

Bio-impact: In ciprofloxacin and levofloxacin, the C-6 fluorine is not merely a metabolic blocker; it also enhances binding affinity to the DNA-gyrase complex by up to 17-fold compared to the non-fluorinated analog [1].

Electronic Modulation (pKa and Lipophilicity)

Fluorine exerts a strong inductive effect (

-

Lipophilicity: Strategic fluorination increases

, facilitating passive transport across bacterial membranes and the blood-brain barrier (BBB). -

Conformation: The gauche effect of fluorine can lock the quinolinone side chains into bioactive conformations, reducing the entropic cost of binding.

Strategic Synthesis: Pathways to Fluorination

Synthetic access to fluorinated quinolinones is bifurcated into two main philosophies: De Novo Construction (using fluorinated building blocks) and Late-Stage Functionalization (C-H activation).

Visualization: Synthetic Decision Matrix

The following diagram outlines the decision logic for selecting a synthetic route based on the desired substitution pattern.

Figure 1: Synthetic decision tree distinguishing between building-block cyclization and late-stage C-H activation strategies.

Experimental Protocol: Late-Stage C-3 Fluorination

While C-6 fluorination is typically achieved via starting materials (e.g., 3-chloro-4-fluoroaniline), C-3 fluorination is challenging due to the electron-deficient nature of the pyridine ring. The following protocol utilizes Selectfluor via a radical mechanism, offering a robust method for functionalizing the alpha-carbonyl position.

Rationale

-

Reagent: Selectfluor (F-TEDA-BF4) is used over

gas or XeF2 due to safety, stability, and selectivity. -

Solvent: Acetonitrile (MeCN) is critical. It solubilizes the cationic oxidant and supports the radical cation intermediate.

-

Mechanism: Single Electron Transfer (SET) generates a radical cation at the nitrogen, directing nucleophilic fluoride attack or radical recombination at C-3.

Step-by-Step Methodology

Reagents:

-

Substituted Quinolin-2(1H)-one (1.0 equiv)

-

Selectfluor (1.2 equiv)

-

AgNO3 (0.1 equiv) - Catalyst for radical initiation

-

Solvent: MeCN/H2O (9:1 v/v)

Procedure:

-

Setup: Charge a flame-dried Schlenk tube with the quinolinone substrate (1.0 mmol) and AgNO3 (0.1 mmol).

-

Solvation: Add MeCN (5 mL) and water (0.5 mL). Degas the solution with

for 10 minutes to remove oxygen (radical scavenger). -

Addition: Add Selectfluor (1.2 mmol) in one portion under

flow. -

Reaction: Seal the tube and heat to 80°C for 6-12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).

-

Workup: Cool to room temperature. Quench with saturated

solution. Extract with Ethyl Acetate (3 x 10 mL). -

Purification: Dry organic layer over

, concentrate in vacuo, and purify via silica gel column chromatography.

Validation (Self-Validating System)

You must verify the incorporation of fluorine using 19F NMR .

-

Diagnostic Signal: Look for a singlet or doublet around -110 to -130 ppm (referenced to

). -

Coupling: In 1H NMR, the H-4 proton (if present) will show a characteristic Geminal H-F coupling (

Hz), confirming regioselectivity at C-3.

Therapeutic Utility & Structure-Activity Relationships (SAR)

The biological profile of quinolinones changes drastically based on the fluorination pattern.

Antibacterial (Fluoroquinolones)

The C-6 fluorine is non-negotiable for broad-spectrum activity.[3]

-

Target: DNA Gyrase (Topoisomerase II) and Topoisomerase IV.[4]

-

Effect: Stabilizes the cleavage complex, preventing DNA religation.

-

Data:

Compound C-6 Substituent MIC (E. coli) Relative Potency Nalidixic Acid H 3.1 µg/mL 1x Norfloxacin F 0.1 µg/mL 30x | Ciprofloxacin | F | 0.01 µg/mL | 300x |

Anticancer (Kinase Inhibition)

Recent studies highlight 3-fluoro and 4-trifluoromethyl quinolinones as potent kinase inhibitors (c-Met, VEGFR).

-

Mechanism: The fluorine atom acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding pocket [2].

Visualization: The "Warhead" Map

This diagram illustrates the functional roles of specific positions on the quinolinone core.

Figure 2: SAR Heatmap showing the functional impact of substitutions at key positions.

Future Horizons: 18F-PET and PROTACs

The field is moving beyond simple inhibition.

-

PET Imaging: The synthesis of

-labeled quinolinones is a growing field for imaging bacterial infections and tumors. The short half-life of -

PROTACs: Fluorinated quinolinones are being used as "warheads" in Proteolysis Targeting Chimeras (PROTACs) to degrade oncogenic proteins rather than merely inhibiting them.

References

-

Chu, D. T., & Fernandes, P. B. (1989).[5] Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy, 33(2), 131–135.[5] [Link]

-

Ezelarab, H. A. A., et al. (2021). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 26, 4269. [Link]

-

Preshlock, S., Tredwell, M., & Gouverneur, V. (2016). 18F-Labeling of Arenes and Heteroarenes for Applications in Positron Emission Tomography. Chemical Reviews, 116(2), 719–766. [Link]

-

Ma, J. A., & Cahard, D. (2004). Update on Electrophilic Fluorination of Aliphatic and Aromatic Compounds. Chemical Reviews, 104(12), 6119–6146. [Link]

-

Barata-Vallejo, S., et al. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents.[6][7][8] Chemistry – A European Journal, 20(51), 16806-16829. [Link]

Sources

- 1. The fluorinated quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Classification and structure-activity relationships of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Recent advances in transition metal-mediated trifluoromethylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Electronic Architecture & Reactivity of 7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one

[1]

Executive Summary

7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one represents a high-value "privileged scaffold" in drug discovery, particularly for kinase inhibitors and nuclear receptor ligands.[1] Its utility stems from a unique tripartite electronic architecture:

-

The Quinolin-2(1H)-one Core: A stable, hydrogen-bond donor/acceptor motif mimicking peptide bonds.[1]

-

The 3-Trifluoromethyl Group: A potent electron-withdrawing group (EWG) that modulates lipophilicity (

), metabolic stability, and the electrophilicity of the heterocyclic ring.[2][3] -

The 7-Bromo Substituent: A versatile handle for late-stage diversification via palladium-catalyzed cross-coupling reactions.[1]

This guide explores how these substituents perturb the electronic density of the parent scaffold, dictating its reactivity and physical properties.[2]

Molecular Architecture & Electronic Distribution[1]

Tautomeric Equilibrium & Ground State

The quinolin-2-one system can exist in two tautomeric forms: the lactam (2-one) and the lactim (2-hydroxy).[1] For 7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one, the lactam form is thermodynamically dominant in both solid state and solution (DMSO/CHCl

-

Electronic Driver: The resonance stabilization energy of the amide-like linkage in the lactam form outweighs the aromatization energy gained in the lactim form.

-

3-CF

Influence: The strong inductive withdrawal (-I) of the CF

Substituent Effects (Hammett & Resonance)

The electronic landscape is defined by the interplay of the two halogens:[3]

| Position | Substituent | Electronic Effect | Consequence |

| C3 | -CF | Strong Inductive Withdrawal (-I) | Increases acidity of N1-H; activates C4 for nucleophilic attack; reduces basicity of carbonyl oxygen.[1] |

| C7 | -Br | Inductive Withdrawal (-I) > Resonance Donation (+R) | Deactivates the benzenoid ring towards electrophilic aromatic substitution (EAS); serves as a specific site for oxidative addition (Pd |

Electrostatic Potential Map (Conceptual)

Reactivity & Synthetic Utility[2][4][5]

The electronic bias creates three distinct vectors for chemical modification, allowing this molecule to serve as a versatile building block.[2]

Vector A: N-Alkylation (N1)

The N-H proton is significantly more acidic than in unsubstituted quinolinone (

-

Protocol: Mild bases (K

CO -

Selectivity: O-alkylation (lactim ether formation) is suppressed due to the "hard" nature of the amide anion and the steric bulk of the adjacent 3-CF

group.[1]

Vector B: Palladium-Catalyzed Coupling (C7)

The C7-Br bond is chemically distinct from the electron-deficient heterocyclic ring.[1]

-

Reactivity: It undergoes oxidative addition with Pd(0) catalysts.[2][3]

-

Scope: Suzuki-Miyaura (Aryl-B), Buchwald-Hartwig (Aryl-N), and Sonogashira (Aryl-alkyne) couplings.[1]

-

Electronic Nuance: The electron-poor nature of the quinolinone core stabilizes the Pd(II) intermediate, often requiring electron-rich ligands (e.g., XPhos, SPhos) to facilitate the reductive elimination step.[1][3]

Vector C: Nucleophilic Attack at C4

The 3-CF

Visualization of Reactivity Pathways

Figure 1: Orthogonal reactivity vectors of the scaffold.[1] The colors indicate distinct chemical behaviors: Acidic (Red), Cross-coupling active (Yellow), and Electrophilic (Green).[1][2][3]

Spectroscopic Profiling

Identification of this compound relies on specific spectroscopic shifts induced by the CF

Nuclear Magnetic Resonance (NMR)

-

F NMR: A characteristic singlet appearing between -60 and -65 ppm (relative to CFCl

-

H NMR (DMSO-d

-

NH (H1): Broad singlet, typically deshielded to 12.0 – 12.5 ppm .[2][3]

-

H4: A diagnostic singlet (or fine doublet due to F-coupling) around 8.3 – 8.5 ppm .[1][2][3] The lack of coupling to H3 confirms the substitution.[2]

-

H8 (Ar-H): Doublet (approx. 7.5 ppm) showing ortho-coupling to H7 is impossible (Br is there), so it appears as a singlet or weak meta-doublet (coupling to H6).[1][3]

-

- C NMR:

Infrared Spectroscopy (IR)

Experimental Protocols

Synthesis via Modified Knorr Cyclization

While commercial availability varies, the most robust synthesis involves the cyclization of 2-amino-4-bromobenzaldehyde with a trifluoromethylated active methylene compound.[1]

Reagents:

-

2-Amino-4-bromobenzaldehyde (Starting Material A)

-

Ethyl 4,4,4-trifluoro-3-oxobutanoate (Starting Material B)

Step-by-Step Methodology:

-

Condensation: Dissolve 2-amino-4-bromobenzaldehyde (1.0 eq) and ethyl 4,4,4-trifluoro-3-oxobutanoate (1.1 eq) in absolute ethanol (0.5 M).

-

Catalysis: Add catalytic piperidine (0.1 eq).

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) or

F NMR.[1][2][3][4] -

Workup: Cool to room temperature. The product often precipitates directly.[2]

-

Purification: Filter the solid. Wash with cold ethanol and diethyl ether.[2] If necessary, recrystallize from EtOH/DMF.[2]

Yield Expectation: 65–80%.[2]

Suzuki Coupling Protocol (C7 Functionalization)

To functionalize the 7-position while leaving the quinolinone core intact:

-

Charge: 7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl

(5 mol%), and K -

Solvent: 1,4-Dioxane/Water (4:1 ratio).[1][2] Degas with N

for 10 mins.[1][2] -

Reaction: Heat to 90°C for 12 hours under inert atmosphere.

-

Note: The acidic NH may consume 1 eq of base; ensure excess base is used.[2]

Physical Properties Data Summary

| Property | Value / Prediction | Rationale |

| Molecular Formula | C | - |

| Molecular Weight | 292.05 g/mol | - |

| Appearance | White to Off-white Solid | Typical for halogenated quinolinones.[1] |

| Melting Point | > 220°C | High lattice energy due to intermolecular H-bonding (dimer formation).[1][2][3] |

| pKa (NH) | ~10.5 | Acidified by 3-CF |

| LogP | ~3.2 | Increased lipophilicity due to -CF |

| Solubility | DMSO, DMF, hot MeOH | Poor solubility in water and non-polar alkanes.[2] |

References

-

Synthesis of Trifluoromethylated Quinolines : Muzalevskiy, V. M., et al. "Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes."[2][5] Organic & Biomolecular Chemistry, 2021, 19, 4303.[2]

-

Acidity of Heterocycles : Kaljurand, I., et al. "Experimental basicity of superbases in the gas phase and acetonitrile."[2] Journal of Organic Chemistry, 2005.[2] (Contextual pKa data for quinolinones).

-

Quinolinone Scaffolds in Drug Design : "Quinolin-2(1H)-one derivatives: A privileged scaffold for the development of anticancer agents."[1][2] European Journal of Medicinal Chemistry. (General SAR for 3-substituted quinolinones).[1][2][3]

-

Palladium Catalysis on Electron-Deficient Heterocycles : Littke, A. F., & Fu, G. C.[2] "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 2002.[2] (Protocol grounding for C7-Br coupling).

Sources

- 1. 6-[4-(Trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone | C16H12F3NO | CID 12000936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mVOC 4.0 [bioinformatics.charite.de]

- 3. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 4. beilstein-archives.org [beilstein-archives.org]

- 5. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Solubility Profile & Characterization Guide: 7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one

[1][2]

Executive Summary

7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one is a highly functionalized heterocyclic scaffold used frequently as an intermediate in the synthesis of bioactive quinolinones, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobial agents, and ion channel modulators.[1][2]

Its solubility profile is dominated by the quinolin-2-one (carbostyril) core , which exhibits strong intermolecular hydrogen bonding (lactam dimer formation), and the lipophilic trifluoromethyl and bromo substituents .[2] This guide provides a scientifically grounded solubility profile, thermodynamic modeling, and practical protocols for handling this compound in synthesis and purification.[2]

Physicochemical Characterization

To understand the solubility behavior of this molecule, we must first analyze its structural determinants.

Structural "Solubility Pharmacophore"

The molecule possesses three distinct regions that compete to define its solvation energetics:

-

The Lactam Core (quinolin-2(1H)-one):

-

Feature: Contains a hydrogen bond donor (NH) and acceptor (C=O).

-

Effect: In the solid state, these form stable, high-melting-point dimers (often >200°C).[2] Breaking this lattice energy requires solvents capable of disrupting these H-bonds (high

parameter).[1][2] -

Tautomerism: Predominantly exists in the lactam (NH-C=O) form rather than the lactim (N=C-OH) form in solution.[1][2]

-

-

3-Trifluoromethyl Group (-CF

): -

7-Bromo Substituent (-Br):

-

Feature: Heavy, lipophilic halogen.

-

Effect: Increases molecular weight and dispersion forces (

), slightly enhancing solubility in aromatic solvents while further decreasing aqueous solubility.

-

Calculated Properties (In Silico)

| Property | Value (Predicted) | Implication for Solubility |

| LogP (Octanol/Water) | ~3.8 – 4.2 | Highly lipophilic; negligible water solubility.[1][2] |

| TPSA | ~29 Ų | Low polar surface area suggests good membrane permeability but poor aqueous solvation.[2] |

| pKa (NH) | ~11.5 | Weakly acidic.[2] Soluble in strong aqueous bases (forming the anion). |

| H-Bond Donors/Acceptors | 1 / 1 | Critical for solvent selection (requires H-bond disruption).[1][2] |

Solubility Profile

Note: Specific quantitative solubility data (mg/mL) for this exact intermediate is rarely published.[2] The following profile is derived from structure-property relationships (SPR) of closely related 3-trifluoromethylquinolin-2-one analogs.

Solvent Compatibility Matrix[2]

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Insight |

| Polar Aprotic | DMSO, DMF, NMP | High (>50 mg/mL) | Primary Choice. These solvents have high dipole moments and basic oxygen atoms that effectively disrupt the intermolecular NH[1][2]···O=C hydrogen bonds of the quinolinone dimer.[2] |

| Chlorinated | DCM, Chloroform | Good (10–50 mg/mL) | The lipophilic -CF |

| Polar Protic | Methanol, Ethanol | Moderate (Temperature Dependent) | Poor at RT; Good at Reflux.[2] Useful for recrystallization.[2] The solvent competes for H-bonds but lacks the dipolar power of DMSO.[1][2] |

| Esters/Ethers | Ethyl Acetate, THF | Moderate to Low | Soluble enough for extraction but may require large volumes.[2] THF is superior to Et |

| Aromatic | Toluene | Low (Cold) / Moderate (Hot) | Solvates the aromatic core but struggles to break the lactam H-bonds at room temperature.[2] |

| Alkanes | Hexane, Heptane | Insoluble (<0.1 mg/mL) | Antisolvent. Lack of polarity prevents solvation of the lactam core.[2] |

| Aqueous | Water, PBS (pH 7.4) | Insoluble | The hydrophobic bulk (Br + CF |

Thermodynamic Modeling (Hansen Parameters)

To rationally select solvents for new processes, we utilize Hansen Solubility Parameters (HSP).[2] The "Interaction Radius" (

Estimated HSP for 7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one:

-

(Dispersion)

-

(Polarity)

-

(H-Bonding)

Figure 1: Predicted solvent interaction map based on Hansen Solubility Parameters. Green arrows indicate favorable thermodynamic interactions.

Practical Applications

Synthesis & Reaction Media[2]

-

Coupling Reactions: For Suzuki or Sonogashira couplings at the C7-Br position, DMF or 1,4-Dioxane are the solvents of choice.[2] They dissolve the substrate completely at elevated temperatures (80–100°C) and stabilize the palladium catalyst species.

-

Alkylation (N-alkylation): Use DMF or Acetonitrile with a base (K

CO

Purification Strategy (Recrystallization)

Since the compound has a high melting point and steep solubility curve in alcohols, recrystallization is the preferred purification method over chromatography.[2]

Protocol: The "Solvent/Antisolvent" Swing

-

Primary Solvent: Dissolve crude material in boiling Ethanol (EtOH) or Ethyl Acetate .[2]

-

Tip: If solubility is stubborn, add 5-10% THF to the boiling mixture.[2]

-

-

Filtration: Filter hot to remove insoluble inorganic salts (e.g., Pd residues).[2]

-

Antisolvent Addition: Slowly add Heptane or Water (if using EtOH) until persistent turbidity is observed.[2]

-

Cooling: Allow to cool slowly to RT, then to 4°C. The CF

and Br groups promote good crystal packing, yielding high-purity solids.[2]

Biological Assay Preparation[2]

-

Stock Solutions: Prepare 10 mM or 20 mM stocks in 100% DMSO .

-

Aqueous Dilution: When diluting into media (e.g., to 10 µM), ensure the final DMSO concentration is <1%.

-

Crash-Out Warning: Due to the lipophilicity (LogP ~4), rapid dilution into cold buffer may cause precipitation.[2] Protocol: Dilute the DMSO stock into an intermediate "transition solvent" (e.g., PEG-400 or Ethanol) before adding to the aqueous buffer, or use warm media.

Experimental Protocols

Gravimetric Solubility Determination

Use this protocol to generate precise data for your specific batch.[2]

-

Preparation: Weigh ~20 mg of 7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one into three 4 mL glass vials.

-

Solvent Addition: Add 200 µL of the test solvent (DMSO, MeOH, DCM) to each vial.

-

Equilibration: Vortex for 1 minute. If fully dissolved, add more solid. If undissolved, place in a shaker at 25°C for 24 hours.

-

Sampling: Centrifuge at 10,000 rpm for 5 minutes.

-

Quantification: Remove the supernatant, dry under vacuum/nitrogen flow, and weigh the residue.

Visual Solubility Screen Workflow

Figure 2: Step-by-step visual solubility screening workflow for rapid solvent selection.

References

-

BenchChem. (2025).[2][3] Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. Retrieved from [1][2]

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.).[2] CRC Press.[2] (Standard reference for HSP methodology).

-

Sigma-Aldrich. (n.d.).[1][2] Product Specification: 6-Bromo-8-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one.[1][2] Retrieved from (Analogous compound data used for extrapolation).[1][2]

-

PubChem. (2025).[2][4] Compound Summary: 7-(Trifluoromethyl)quinolin-2-ol.[1][2] National Library of Medicine.[2] Retrieved from [1][2]

-

ChemScene. (2025). 7-Bromo-5-(trifluoromethyl)quinoline Data Sheet. Retrieved from [1][2]

-

MDPI. (2022).[2] Synthesis and Biological Evaluation of Quinoline-Based 1,2,3-Triazole Hybrids. Molecules, 27(3).[2] (Describes solubility and handling of halogenated quinolines).

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 6-Bromo-8-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one | 1823787-72-9 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 6-[4-(Trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone | C16H12F3NO | CID 12000936 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis Protocols for 7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one

Executive Summary

The incorporation of a trifluoromethyl (

-

Protocol A (De Novo Synthesis): A stepwise construction from 2-amino-4-bromobenzaldehyde. This route is preferred for gram-scale production, offering high regiocontrol and purity.

-

Protocol B (Late-Stage Functionalization): A radical trifluoromethylation of the pre-formed quinolone core. This route is ideal for rapid analog library generation (mg scale).

Retrosynthetic Analysis

The strategic disconnection reveals two primary pathways. Route A relies on the condensation of an aniline derivative with a trifluoromethylated two-carbon synthon. Route B utilizes a radical insertion mechanism on the electron-deficient heterocycle.

Figure 1: Retrosynthetic disconnection showing the De Novo (Left) and Direct Functionalization (Right) pathways.

Protocol A: De Novo Synthesis (Scale-Up Preferred)

This protocol utilizes a modified Friedländer-type condensation. The key challenge is the reduced nucleophilicity of the aniline due to the bromine substituent and the acidity of the

Reagents & Materials

-

Starting Material: 2-Amino-4-bromobenzaldehyde (CAS: 14548-51-7) [Note: Often prepared in situ from 2-nitro-4-bromobenzaldehyde via Fe/AcOH reduction].

-

Acylating Agent: 3,3,3-Trifluoropropanoyl chloride (prepared from the acid using

). -

Base: Potassium Carbonate (

) or Piperidine. -

Solvent: Dichloromethane (DCM) for acylation; DMF for cyclization.

Step-by-Step Methodology

Step 1: Acylation

-

Dissolution: Dissolve 2-amino-4-bromobenzaldehyde (10.0 mmol, 2.00 g) in anhydrous DCM (20 mL) under

atmosphere. -

Base Addition: Add Pyridine (12.0 mmol, 0.97 mL) and cool the solution to 0°C.

-

Acylation: Dropwise add 3,3,3-trifluoropropanoyl chloride (11.0 mmol) over 15 minutes.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the amine.

-

Workup: Quench with water (20 mL). Extract with DCM (2 x 20 mL). Wash organics with 1M HCl (to remove pyridine) and brine. Dry over

and concentrate to yield the intermediate amide.[2]

Step 2: Cyclization (Intramolecular Knoevenagel)

-

Setup: Dissolve the crude amide from Step 1 in anhydrous DMF (15 mL).

-

Catalyst: Add

(15.0 mmol, 2.07 g). Note: For difficult substrates, 1.0 eq of piperidine/AcOH can be used in refluxing toluene. -

Heating: Heat the mixture to 80–90°C for 4–6 hours.

-

Monitoring: Monitor for the formation of a fluorescent spot (characteristic of quinolones) on TLC.

-

Isolation: Pour the reaction mixture into ice-water (100 mL). Adjust pH to ~4 with 1M HCl. The product should precipitate.

-

Purification: Filter the solid. Recrystallize from Ethanol/DMF or purify via flash chromatography (DCM:MeOH 95:5).

Expected Yield: 65–75% (over 2 steps).

Protocol B: Late-Stage Radical Trifluoromethylation

This method uses the Langlois reagent (

Reagents & Materials

-

Substrate: 7-Bromoquinolin-2(1H)-one (Commercially available or synthesized via Knorr cyclization).

-

CF3 Source: Sodium trifluoromethanesulfinate (Langlois Reagent, CAS: 2926-29-6).

-

Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution.

-

Solvent: Acetonitrile (MeCN) / Water (

).

Step-by-Step Methodology

-

Preparation: In a pressure tube or sealed vial, suspend 7-bromoquinolin-2(1H)-one (1.0 mmol, 224 mg) in MeCN:H2O (3:1 ratio, 4 mL).

-

Reagent Addition: Add Sodium trifluoromethanesulfinate (3.0 mmol, 468 mg).

-

Initiation: Add TBHP (3.0 mmol, ~0.4 mL) dropwise.

-

Reaction: Seal the vessel and stir vigorously at RT for 24 hours. Note: Mild heating to 40°C can accelerate the reaction but increases side products.

-

Workup: Dilute with EtOAc (20 mL) and wash with saturated

and sodium thiosulfate solution (to quench peroxides). -

Purification: The crude mixture will likely contain trace amounts of regioisomers. Purify via column chromatography (Silica, Hexane/EtOAc gradient).

Expected Yield: 45–60%.

Analytical Characterization Data

| Technique | Expected Signal / Value | Structural Assignment |

| 1H NMR (DMSO-d6) | NH (Lactam) | |

| H-4 (Characteristic vinyl proton) | ||

| H-5 | ||

| H-8 | ||

| H-6 | ||

| 19F NMR | ||

| HRMS (ESI+) | m/z ~291.95 (M+H) | Consistent with |

Critical Process Parameters & Troubleshooting

Regioselectivity Mechanism (Protocol B)

Understanding the radical pathway is crucial for optimizing Protocol B. The

Figure 2: Radical mechanism for C3-selective trifluoromethylation.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Incomplete acylation | Ensure anhydrous conditions; increase reaction time or use DMAP catalyst. |

| No Cyclization (Protocol A) | Base too weak | Switch from |

| Regioisomers (Protocol B) | Over-reaction | Limit oxidant to 2.5 eq; stop reaction at 70% conversion. |

| Peroxide Residue | Incomplete quench | Wash organic layer thoroughly with 10% |

Safety & Handling

-

Trifluoromethyl Reagents: 3,3,3-Trifluoropropanoyl chloride is corrosive and lachrymatory. Handle only in a fume hood.

-

Peroxides (TBHP): Strong oxidizer. Avoid contact with metal salts (except the catalyst) and reducing agents. Do not concentrate reaction mixtures containing peroxides to dryness.

-

Brominated Compounds: Generally toxic and potential irritants. Use standard PPE (gloves, goggles, lab coat).

References

-

Friedländer Synthesis Variant: Synthesis of 3-substituted quinolin-2(1H)-ones from 2-aminobenzaldehydes.[3] Source:

-

Radical Trifluoromethylation: Regioselective C–H Trifluoromethylation of Aromatic Compounds. Source:

-

Togni Reagent Cyclization: Synthesis of trifluoromethylated 3,4-dihydroquinolin-2(1H)-ones via photo-induced radical cyclization. Source:

-

General Quinolone Synthesis: Synthesis of 7-bromo-4-hydroxy-3-quinoline carboxylic acid (Patent). Source:

Sources

Suzuki-Miyaura coupling reaction conditions for 7-bromo quinolinones

Application Note: Suzuki-Miyaura Coupling of 7-Bromoquinolin-2(1H)-ones

Executive Summary

The Suzuki-Miyaura cross-coupling of 7-bromoquinolin-2(1H)-one presents a unique set of challenges compared to standard aryl halide couplings. While the quinolinone scaffold is a privileged structure in medicinal chemistry (e.g., atypical antipsychotics, cardiotonics), its poor solubility and the presence of the lactam/lactim tautomeric equilibrium often lead to stalled reactions or catalyst deactivation.

This guide provides two field-validated protocols: a Standard "Workhorse" Protocol for general screening and a High-Performance Protocol utilizing Buchwald precatalysts for sterically demanding or electron-rich boronic acids. We also address the critical "Solubility Paradox" inherent to the 2-quinolone system.

Mechanistic Challenges & Strategy

The Solubility & Coordination Paradox

The 2-quinolinone system exists in equilibrium between the lactam (major) and lactim (minor) forms. The free lactam N-H (pKa ~11.7) can deprotonate under basic coupling conditions, potentially coordinating to the Palladium center and poisoning the catalyst. Furthermore, the rigid, planar structure leads to strong

Strategic Solution:

-

Solvent: Use dipolar aprotic/protic mixtures (Dioxane/Water or DMF/Water) to disrupt hydrogen bonding networks.

-

Base: Use bases that buffer the pH to prevent complete deprotonation of the amide if possible, or use strong bulky bases (e.g.,

) to facilitate transmetallation without interfering with the metal center. -

Ligand: Biaryl phosphine ligands (e.g., XPhos, SPhos) are essential for preventing N-coordination to the Pd center.

Catalytic Cycle & Interference Points

Figure 1: Catalytic cycle highlighting the risk of N-H coordination trapping the Pd(II) intermediate.

Experimental Protocols

Protocol A: The "Workhorse" Method (Cost-Effective)

Recommended for initial screening and simple aryl boronic acids.

Reagents:

-

Substrate: 7-Bromoquinolin-2(1H)-one (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.2–1.5 equiv)

-

Catalyst:

(3–5 mol%) -

Base:

(2.0 M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane (0.15 M concentration relative to substrate)

Procedure:

-

Setup: Charge a reaction vial (equipped with a magnetic stir bar and septum) with the 7-bromoquinolinone, boronic acid, and Pd catalyst.

-

Inerting: Evacuate and backfill with Nitrogen or Argon (

). -

Solvent Addition: Add degassed 1,4-Dioxane via syringe.

-

Base Addition: Add the degassed aqueous

solution. -

Reaction: Heat the mixture to 90°C for 4–16 hours. Note: The mixture may start as a suspension but should clarify as the reaction proceeds.

-

Workup: Cool to RT. Dilute with EtOAc/Water.[1] If the product is insoluble, filter the precipitate directly and wash with water/ether (common for quinolinones).

Protocol B: The "High-Performance" Method (Difficult Substrates)

Recommended for sterically hindered partners, heteroaryl boronic acids, or if Protocol A fails.

Reagents:

-

Substrate: 7-Bromoquinolin-2(1H)-one (1.0 equiv)

-

Boronic Acid: Boronic acid/ester (1.5 equiv)

-

Precatalyst: XPhos Pd G2 or SPhos Pd G2 (2–3 mol%)

-

Base:

(Tribasic potassium phosphate, finely ground, 3.0 equiv) -

Solvent: n-Butanol / Water (4:1 ratio) OR Toluene / Water (10:1)

Procedure:

-

Setup: Charge the reaction vessel with substrate, boronic acid, base, and precatalyst.

-

Inerting: Evacuate and backfill with Argon (

). -

Solvent: Add the solvent mixture (degassed).[1][2] The biphasic nature of n-BuOH/Water is excellent for solubilizing the lactam while dissolving the inorganic base.

-

Reaction: Heat to 100°C for 2–8 hours.

-

Workup: Phase separation is distinct. The product often crystallizes from the n-Butanol layer upon cooling.

Optimization & Troubleshooting Guide

Use the following logic tree to optimize reaction conditions based on your specific results.

Figure 2: Decision tree for optimizing reaction parameters.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| No Reaction (SM recovered) | Oxidative addition failure or catalyst poisoning by N-H. | Switch to XPhos Pd G2 (Protocol B). The bulky ligand protects the Pd center. |

| Hydrodehalogenation | Reduce temp to 60-70°C. Switch solvent to Toluene/Water (avoid alcohols). | |

| Homocoupling (Ar-Ar) | Oxygen leak or excess Boronic acid oxidation. | Degas solvents rigorously (sparge with Ar for 15 min). Reduce Boronic acid to 1.1 equiv. |

| Black Precipitate (Pd black) | Catalyst decomposition (ligand dissociation). | Add excess ligand (e.g., 1-2 mol% free XPhos) or lower temperature. |

References

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Source: National Institutes of Health (PMC). Relevance: Establishes the utility of XPhos/SPhos systems for unprotected N-heterocycles.

-

Optimization of reaction conditions for the Suzuki-Miyaura coupling. Source: ResearchGate.[3] Relevance: Highlights the critical role of water and inorganic bases (

) in facilitating the reaction. -

Application Notes for Suzuki Coupling of Bromo-N-heterocycles. Source: BenchChem.[1][2][4] Relevance: Provides specific solvent ratios (Dioxane/Water) for bromo-indole/quinolinone analogs.[1][2][5]

-

Palladium-Catalyzed Cross-Coupling Reactions in Pharmaceutical Synthesis. Source: MDPI / ResearchGate. Relevance: Discusses the industrial scalability of these methods for quinolinone-like drugs.

Sources

Buchwald-Hartwig amination of 7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one

Application Note: Optimization and Protocol for the Buchwald-Hartwig Amination of 7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one

Executive Summary

Topic: C-N Cross-Coupling of 7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one.

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Teams.[1][2]

Key Challenge: The substrate combines an electron-deficient heteroaromatic core (due to the 3-

Retrosynthetic & Mechanistic Analysis

To design a self-validating protocol, one must understand the electronic and steric environment of the substrate.[2]

Substrate Electronics

The 3-trifluoromethyl group is a strong electron-withdrawing group (EWG).[2][3]

-

Impact on Oxidative Addition: The electron-deficient ring facilitates the oxidative addition of the Pd(0) species into the C7-Br bond.[3]

-

Impact on Reductive Elimination: The resulting Pd(II) center is electron-poor.[2][3] To facilitate reductive elimination (the turnover-limiting step), electron-rich, bulky phosphine ligands are required to push electron density onto the metal.[2]

The Lactam "Trap"

The free N-H of the quinolinone core presents a dual threat:

-

Catalyst Poisoning: Deprotonation by the base (e.g., NaOtBu) generates an amidate anion that can bind irreversibly to Pd(II), arresting the cycle.[2]

-

Solubility: The free lactam often suffers from poor solubility in non-polar solvents (Toluene) favored by Buchwald couplings.[2]

Strategic Decision:

-

Route A (Robust): Protect N1 (e.g., SEM, PMB, Me)

Coupling -

Route B (Direct): Use weak bases (

) and Pd-precatalysts to prevent catalyst death.

Visualization: Decision Logic & Mechanism

The following diagram outlines the decision process for selecting the optimal protocol based on your specific amine partner and substrate constraints.

Caption: Decision tree for optimizing C-N coupling conditions based on substrate protection status and amine class.

Detailed Protocols

Protocol A: The "Gold Standard" (N-Protected)

Best for: Scale-up, valuable amines, and ensuring 100% regioselectivity.[1][2]

Step 1: N-Protection (SEM-Cl)

-

Dissolve 7-bromo-3-(trifluoromethyl)quinolin-2(1H)-one (1.0 equiv) in DMF (0.5 M).

-

Cool to 0 °C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 min.

-

Add SEM-Cl (1.1 equiv) dropwise.[2][3] Warm to RT and stir for 2 h.

-

Quench with water, extract with EtOAc.[2] Yields are typically >90%.[2][3]

Step 2: Buchwald-Hartwig Coupling

| Component | Reagent | Equiv | Role |

| Catalyst | BrettPhos Pd G4 | 0.02 (2 mol%) | Pre-catalyst ensures rapid activation without Pd-black formation.[2][3] |

| Ligand | BrettPhos | 0.02 (2 mol%) | Bulky, electron-rich biaryl phosphine promotes reductive elimination.[1] |

| Base | NaOtBu | 1.4 | Strong base facilitates amine deprotonation (safe due to N-protection).[2][3] |

| Solvent | 1,4-Dioxane | [0.2 M] | High boiling point, good solubility.[1][2] |

| Temp | 80 - 100 °C | - | Required to overcome activation energy of electron-poor Pd center.[3] |

Procedure:

-

Charge a reaction vial with the N-SEM protected aryl bromide (1.0 equiv), BrettPhos Pd G4 (2 mol%), and NaOtBu (1.4 equiv).

-

Evacuate and backfill with Argon (x3). Critical: Oxygen kills the active catalyst.

-

Add anhydrous 1,4-Dioxane and the amine (1.2 equiv) via syringe.[2]

-

Seal and heat to 90 °C for 4–12 hours.

-

Workup: Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via flash chromatography.

Protocol B: Direct Coupling (Unprotected)

Best for: Rapid analog generation (HTE) where protection steps are too slow.[1][2]

Key Modification: Use a weaker base to minimize lactam interference.

| Component | Reagent | Equiv | Notes |

| Catalyst | XPhos Pd G4 | 0.04 (4 mol%) | Higher loading required to offset catalyst poisoning.[3] |

| Base | Cs₂CO₃ | 2.0 | Weaker, insoluble base minimizes deprotonation of the lactam N-H.[2] |

| Solvent | t-Amyl Alcohol | [0.15 M] | Polar protic solvent helps solubility of the lactam.[2][3] |

Procedure:

-

Combine substrate, amine (1.5 equiv), XPhos Pd G4, and

in a vial.[1][2] -

Add degassed t-Amyl alcohol.

-

Heat to 100 °C. Note: Reaction times will be longer (12–24 h) compared to Method A.

Troubleshooting & Optimization Guide

If conversion is low (<50%) or side products appear, consult this table:

| Observation | Diagnosis | Corrective Action |

| Starting Material Remaining | Catalyst Deactivation | Switch to BrettPhos Pd G4 . Ensure Argon atmosphere is rigorous. |

| Hydrodehalogenation (Ar-H formed) | The amine is acting as a hydride source.[2][3] Switch solvent from alcohol to Toluene or Dioxane .[2][3] Increase concentration. | |

| Bis-arylation | Amine too nucleophilic | Increase the Amine:Bromide ratio to 1.5:1. Use a bulkier ligand (e.g., tBuBrettPhos ).[2] |

| Pd Mirror on Glass | Catalyst Decomposition | The ligand is dissociating.[2] Add 2 mol% free ligand (BrettPhos) to stabilize the Pd species.[2] |

References

-

Surry, D. S., & Buchwald, S. L. (2011).[1][2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[2] Link

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1][2] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[2] Link[2]

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014).[1][2] N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166.[2] Link

-

Paul, F., Patt, J., & Hartwig, J. F. (1994).[1][2] Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969–5970.[2] Link[2]

Sources

- 1. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mVOC 4.0 [bioinformatics.charite.de]

- 3. 2(1H)-Quinolinone [webbook.nist.gov]

- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

Application Notes & Protocols: The Strategic Utility of 7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one in Modern Drug Discovery

Abstract

The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] The strategic incorporation of a trifluoromethyl (-CF₃) group and a bromine atom at the 3- and 7-positions, respectively, endows the title compound, 7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one, with a unique combination of physicochemical properties and synthetic versatility. The electron-withdrawing -CF₃ group enhances metabolic stability, lipophilicity, and target binding affinity, which are critical for developing effective drug candidates.[3][4] Concurrently, the bromine atom at the C-7 position serves as a highly versatile synthetic handle for late-stage functionalization via modern cross-coupling methodologies. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this key pharmaceutical intermediate, complete with detailed experimental protocols and the scientific rationale behind them.

Introduction: A Building Block of Strategic Importance

The quest for novel therapeutics often hinges on the ability to rapidly synthesize and optimize lead compounds. Intermediates that offer both a desirable core structure and multiple avenues for diversification are invaluable. 7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one meets these criteria perfectly.

-

The Quinolinone Core: This heterocyclic system is a cornerstone of many biologically active molecules, including potent kinase inhibitors used in oncology.[2][5] Its planar structure allows for effective interaction with the hinge region of many kinase active sites.

-

The Trifluoromethyl Group (-CF₃): The introduction of a -CF₃ group is a well-established strategy in medicinal chemistry to improve a drug candidate's profile.[3] Its strong C-F bonds resist metabolic degradation, increasing the compound's half-life.[4] Furthermore, its lipophilicity can enhance cell membrane permeability, and its strong electron-withdrawing nature can modulate pKa and improve binding interactions with biological targets.[4][6] In the context of kinase inhibitors, the -CF₃ group can serve as a key pharmacophore for achieving high potency and selectivity.[7][8]

-

The C-7 Bromo Handle: The bromine atom is an ideal functional group for palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient introduction of a wide array of aryl, heteroaryl, and alkyl groups at a late stage of the synthesis, facilitating the exploration of the structure-activity relationship (SAR) around this vector.

This guide will detail the core reactions that leverage the unique functionality of this intermediate, enabling the rapid generation of diverse chemical libraries for drug discovery programs.

Physicochemical and Safety Data

Accurate characterization is the foundation of reproducible science. The key properties of 7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one are summarized below.

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₅BrF₃NO | - |

| Molecular Weight | 292.06 g/mol | Calculated |

| CAS Number | 170144-33-3 | - |

| Appearance | Off-white to pale yellow solid (predicted) | General observation for similar compounds |

| Solubility | Soluble in DMF, DMSO, THF; sparingly soluble in methanol; insoluble in water (predicted) | Based on structural features |

| Storage | Store at 2-8°C under an inert atmosphere, protected from light and moisture. | Standard for halogenated heterocycles |

Safety Profile:

-

Hazard Statements: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work Environment: All manipulations should be performed in a well-ventilated fume hood.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Core Synthetic Applications & Protocols

The primary synthetic utility of 7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one stems from the reactivity of its two key functional handles: the C-7 bromine and the N-1 proton. The following diagram illustrates the principal transformation pathways.

Caption: Key synthetic transformations for 7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one.

Protocol 3.1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol enables the formation of a C-C bond at the 7-position, a crucial step for installing diverse (hetero)aryl moieties often required for potent kinase inhibition.[9]

Rationale: The Suzuki-Miyaura reaction is widely used in pharmaceutical synthesis due to its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[10] The choice of a palladium catalyst and ligand is critical; a biarylphosphine ligand like SPhos or XPhos is often effective for coupling with electron-rich and sterically hindered partners.[11] A mixed solvent system like dioxane/water facilitates the dissolution of both organic and inorganic reagents.[12]

Materials:

-

7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one

-

(Hetero)aryl boronic acid (1.2 equivalents)

-

Pd₂(dba)₃ (2 mol%)

-

SPhos (4 mol%)

-

Potassium Phosphate (K₃PO₄) (3.0 equivalents)

-

Anhydrous 1,4-Dioxane

-

Deionized Water

-

Reaction vessel (e.g., microwave vial or Schlenk tube)

Step-by-Step Procedure:

-

To the reaction vessel, add 7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one (1.0 equiv), the desired boronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

-

Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

-

Under a positive pressure of inert gas, add Pd₂(dba)₃ (0.02 equiv) and SPhos (0.04 equiv).

-

Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio, volume adjusted to achieve ~0.1 M concentration of the starting material).

-

Degas the resulting suspension by bubbling argon through it for another 10 minutes.

-

Seal the vessel tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Expected Outcome & Characterization:

-

The desired 7-aryl-3-(trifluoromethyl)quinolin-2(1H)-one product.

-

Confirm structure by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC.

Protocol 3.2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is essential for introducing nitrogen-based substituents at the C-7 position, creating anilino-quinolines which are common motifs in kinase inhibitors.[13][14]

Rationale: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[15][16] The choice of base is crucial; a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used to deprotonate the amine and facilitate the catalytic cycle.[17] The ligand choice, often a bulky electron-rich phosphine, is key to promoting the rate-limiting reductive elimination step.

Materials:

-

7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one

-

Primary or secondary amine (1.2-1.5 equivalents)

-

Pd₂(dba)₃ (2 mol%) or a suitable pre-catalyst like G3-XPhos Pd

-

XPhos (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.5 equivalents)

-

Anhydrous Toluene or Dioxane

Step-by-Step Procedure:

-

In an oven-dried reaction vessel under an argon atmosphere, add NaOtBu (1.5 equiv).

-

Add the palladium catalyst (0.02 equiv) and ligand (0.04 equiv).

-

Add 7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one (1.0 equiv).

-

Add the anhydrous solvent, followed by the amine (1.2 equiv).

-

Seal the vessel and heat to 90-110 °C with stirring.

-

Monitor the reaction by LC-MS until the starting material is consumed (typically 2-12 hours).

Work-up and Purification:

-

Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify by flash column chromatography.

Expected Outcome & Characterization:

-

The desired 7-amino-3-(trifluoromethyl)quinolin-2(1H)-one derivative.

-

Confirm structure by NMR and HRMS. Assess purity by HPLC.

Protocol 3.3: N-Alkylation of the Quinolinone Ring

This protocol functionalizes the nitrogen atom of the quinolinone ring, which can be used to modulate solubility or introduce new binding interactions.

Rationale: The N-H proton of the quinolin-2(1H)-one is weakly acidic and can be deprotonated by a moderate base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[18] The resulting anion acts as a nucleophile, displacing a halide or other leaving group in an Sₙ2 reaction. DMF is an excellent polar aprotic solvent for this transformation. Note that O-alkylation can sometimes be a competing side reaction depending on the substrate and conditions.[18][19]

Materials:

-

7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one

-

Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1-1.5 equivalents)

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

-

To a solution of 7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one (1.0 equiv) in anhydrous DMF, add the base (2.0 equiv).

-

Stir the suspension at room temperature for 15-30 minutes.

-

Add the alkyl halide (1.1 equiv) dropwise.

-

Heat the reaction mixture to 40-60 °C.

-

Monitor the reaction by TLC or LC-MS until completion (typically 1-6 hours).

Work-up and Purification:

-

Cool the reaction and pour it into a separatory funnel containing water and ethyl acetate.

-

Separate the layers. Wash the organic layer multiple times with water to remove DMF, followed by a brine wash.

-

Dry the organic layer over Na₂SO₄ and concentrate.

-

Purify the residue by flash chromatography.

Expected Outcome & Characterization:

-

The N-alkylated product.

-

Confirm structure by NMR and HRMS. The disappearance of the N-H proton signal in the ¹H NMR spectrum is a key indicator of success.

Application Workflow: Synthesis of a Hypothetical c-Met Kinase Inhibitor

The following workflow demonstrates how the protocols can be combined to synthesize a potential c-Met kinase inhibitor, a class of drugs for which the quinoline scaffold is highly relevant.[1][20][21]

Caption: Workflow for synthesizing a hypothetical kinase inhibitor.

This two-step sequence first introduces a solubilizing group at the N-1 position, a common strategy in drug design, followed by the installation of a more complex aryl group at C-7 designed to interact with the kinase active site. Each step follows the detailed protocols provided above, demonstrating the modularity and power of this intermediate in a drug discovery context.

Conclusion

7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one is a highly valuable and versatile intermediate for pharmaceutical research and development. Its trifluoromethyl-substituted quinolinone core provides a metabolically robust scaffold with favorable properties for kinase inhibition, while the C-7 bromo group serves as a linchpin for diversification through robust and reliable cross-coupling chemistry. The protocols and strategic insights provided in this guide are intended to empower scientists to accelerate their drug discovery programs by efficiently leveraging the synthetic potential of this powerful building block.

References

-

Yuan, L., et al. (2016). Design, synthesis and biological evaluation of c-Met kinase inhibitors bearing 2-oxo-1,2-dihydroquinoline scaffold. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Semantic Scholar. (2016). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. Semantic Scholar. Available at: [Link]

-

Chilin, A., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. Available at: [Link]

-

Acar, Ç., et al. (2018). In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]

-

Messaoudi, S., et al. (2022). Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90. Molecules. Available at: [Link]

-

RSC Publishing. (n.d.). Synthesis of 3-substituted quinolin-2(1H)-ones via the cyclization of o-alkynylisocyanobenzenes. Organic & Biomolecular Chemistry. Available at: [Link]

-

Semantic Scholar. (n.d.). Synthesis of 3-substituted quinolin-2(1H)-ones via the cyclization of o-alkynylisocyanobenzenes. Semantic Scholar. Available at: [Link]

-

Wang, T. C., et al. (2015). Studies on the alkylation of quinolin-2(1H)-one derivatives. Journal of the Chilean Chemical Society. Available at: [Link]

-

Beilstein Journals. (n.d.). Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Liu, J., et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Molecules. (2022). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. MDPI. Available at: [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available at: [Link]

-

RSC Publishing. (n.d.). A direct metal-free C2–H functionalization of quinoline N-oxides: a highly selective amination and alkylation strategy towards 2-substituted quinolines. Organic Chemistry Frontiers. Available at: [Link]

-

University of East Anglia. (1999). N- vs. O-alkylation in 2(1H)-quinolinone derivatives. University of East Anglia Research Portal. Available at: [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of Trifluoromethyl Groups in Enhancing Drug Efficacy. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

-

ResearchGate. (n.d.). N- and O- alkylation of a quinolone fluorophore. ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Available at: [Link]

-

ACS Publications. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters. Available at: [Link]

-

ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. Available at: [Link]

-

MySkinRecipes. (n.d.). 7-Bromo-3-fluoroquinoline. MySkinRecipes. Available at: [Link]

-

YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]

-

Chemistry LibreTexts. (2023). Suzuki cross-coupling. Chemistry LibreTexts. Available at: [Link]

-

Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Available at: [Link]

-

Apprno-tech. (n.d.). 7-bromo-4-(trifluoromethyl)quinolin-2(1H)-one. Apprno-tech. Available at: [Link]

-

PubChem. (n.d.). 7-(Trifluoromethyl)quinoline. National Institutes of Health. Available at: [Link]

-